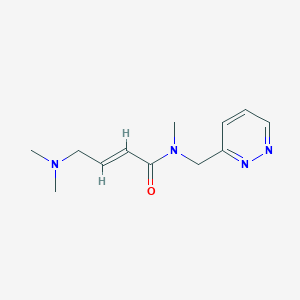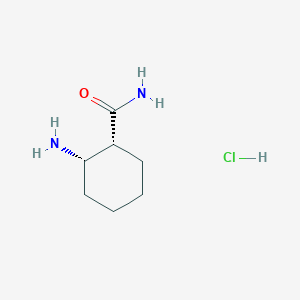
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the CAS Number: 729561-80-2 . It has a molecular weight of 329.74 and its IUPAC name is 4-chloro-3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is 1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) .Physical And Chemical Properties Analysis
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is a powder at room temperature . The compound’s molecular weight is 329.74 .Applications De Recherche Scientifique
Photodecomposition Studies : Research has shown that ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, can lead to the replacement of chlorine with hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid itself. This process has implications for environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).
Thermodynamic Properties : Studies have evaluated the thermodynamic properties of halogenosubstituted benzoic acids, including 4-chloro variants. This research aids in understanding material properties and their interactions with the environment (Zherikova & Verevkin, 2019).
Water Purification : Research involving 4-chlorophenol, a related compound, demonstrates the potential for using certain chemical processes in water purification, particularly with near-ultraviolet light and titanium dioxide (Matthews, 1990).
Antibacterial Activity : Certain derivatives of 4-chloro-2-mercaptobenzenesulfonamide have shown promising antibacterial activity against Gram-positive bacteria strains, indicating potential applications in the development of new antibiotics (Sławiński et al., 2013).
Solid-Phase Synthesis in Drug Development : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a building block in solid-phase synthesis for creating various nitrogenous heterocycles, which are important in drug discovery (Křupková et al., 2013).
Propriétés
IUPAC Name |
4-chloro-3-[(4-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHQBCUFQCULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)

![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2402943.png)






![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)
